1-Butyne, 3-(1-ethoxyethoxy)-

Description

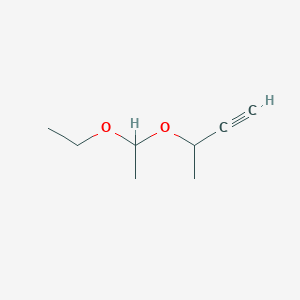

1-Butyne, 3-(1-ethoxyethoxy)- (CAS: 18669-04-0; IUPAC name: 3-(1-ethoxyethoxy)-1-propyne) is a terminal alkyne functionalized with an ethoxyethoxy group at the third carbon. Its molecular formula is C₇H₁₂O₂ (MW: 128.17 g/mol). The compound is notable for its role in organic synthesis, particularly in forming Grignard derivatives and participating in [3 + 4] annulation reactions. It also exhibits unique fragmentation patterns in mass spectrometry, such as McLafferty rearrangements, due to its ether-substituted alkyne structure.

Properties

CAS No. |

5967-11-3 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

3-(1-ethoxyethoxy)but-1-yne |

InChI |

InChI=1S/C8H14O2/c1-5-7(3)10-8(4)9-6-2/h1,7-8H,6H2,2-4H3 |

InChI Key |

ITTYWRVANIZAME-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)OC(C)C#C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Ether Substituents

Alkynes with Ether Groups

1-Butyne, 3-(2-methoxypropoxy)- (CAS: 55702-66-4; C₈H₁₄O₂): Features a methoxypropoxy group instead of ethoxyethoxy. Exhibits similar reactivity in fragmentation but differs in electron-impact mass spectra due to branching. Applications: Limited industrial use compared to ethoxyethoxy derivatives.

3-(1-Ethoxyethoxy)propyne (CAS: 18669-04-0): Synonym for 1-Butyne, 3-(1-ethoxyethoxy)-. Used in stereoselective synthesis of chiral alcohols and heterocycles.

Alkenes and Alkanes with Ether Groups

1-Butene, 4-(1-ethoxyethoxy)- (CAS: 92827-20-8; C₈H₁₆O₂):

- Alkene analogue with reduced reactivity due to the absence of a triple bond.

- Lower thermal stability but higher solubility in polar solvents.

Butane, 1-(1-ethoxyethoxy) (CAS: 57006-87-8; C₈H₁₈O₂):

Physicochemical Properties

| Property | 1-Butyne, 3-(1-ethoxyethoxy)- | 1-Butene, 4-(1-ethoxyethoxy)- | Butane, 1-(1-ethoxyethoxy) |

|---|---|---|---|

| Molecular Formula | C₇H₁₂O₂ | C₈H₁₆O₂ | C₈H₁₈O₂ |

| Molecular Weight (g/mol) | 128.17 | 144.21 | 146.23 |

| Boiling Point | Not reported | Not reported | ~90–120°C (estimated) |

| Reactivity | Terminal alkyne (high) | Alkene (moderate) | Saturated ether (low) |

| Applications | Organic synthesis, Grignard reagents | Solvent, intermediates | Solvent, chemical synthesis |

Reactivity and Spectral Behavior

- McLafferty Rearrangements : Observed in mass spectra of 3-(1-ethoxyethoxy)-1-propyne due to γ-hydrogen transfer from the ethoxyethoxy group. This contrasts with 5-(1-ethoxyethoxy)-2,3-dihydropyridines, which undergo heterocycle-specific fragmentation.

- Grignard Reactivity : The terminal alkyne in 3-(1-ethoxyethoxy)-1-propyne reacts with formaldehyde to yield chiral alcohols (e.g., (S)-(−)-4-(1-ethoxyethoxy)-2-pentyn-1-ol), a feature absent in saturated analogues like Butane, 1-(1-ethoxyethoxy).

Q & A

Q. What are the common synthetic routes for preparing 3-(1-ethoxyethoxy)-1-butyne?

The synthesis typically involves introducing the ethoxyethoxy group to a terminal alkyne. For example, (S)-(-)-4-(1-Ethoxyethoxy)-2-pentyn-1-ol was synthesized via Grignard reactions using formaldehyde and propargylic ethers . Similar methodologies can be adapted for 3-(1-ethoxyethoxy)-1-butyne by employing nucleophilic substitution or coupling reactions with ethoxyethyl-protecting reagents. Safety protocols for handling alkynes (e.g., inert atmosphere, controlled temperature) are critical due to their reactivity .

Q. How does the ethoxyethoxy group influence the physical properties of 1-butyne derivatives?

The ethoxyethoxy group increases molecular weight and polarity, affecting boiling points and solubility. For instance, 1-(1-butoxyethoxy)butane (a structural analog) has a molecular weight of 174.28 g/mol and requires careful handling due to its acute toxicity (Category 4 for oral, dermal, and inhalation exposure) . Thermodynamic data for 1-butyne derivatives (e.g., vapor-liquid critical properties) can be extrapolated using group contribution methods .

Advanced Research Questions

Q. How can calorimetric and spectroscopic data resolve contradictions in thermodynamic studies of 3-(1-ethoxyethoxy)-1-butyne?

Contradictions in enthalpy or entropy values may arise from differences in experimental conditions (e.g., purity, measurement techniques). Aston et al. (1950) demonstrated the use of calorimetry and infrared spectroscopy to reconcile discrepancies in 1-butyne’s thermodynamic properties by cross-validating experimental results with theoretical models . For 3-(1-ethoxyethoxy)-1-butyne, combining differential scanning calorimetry (DSC) and nuclear magnetic resonance (NMR) could clarify phase behavior and substituent effects.

Q. What are the challenges in characterizing the stability of 3-(1-ethoxyethoxy)-1-butyne under acidic or oxidative conditions?

The ethoxyethoxy group is susceptible to hydrolysis under acidic conditions, potentially releasing toxic byproducts (e.g., aldehydes). Stability studies should include accelerated degradation tests (e.g., pH-varied solutions, UV exposure) and gas chromatography-mass spectrometry (GC-MS) to identify decomposition products . For example, analogs like 1-(1-butoxyethoxy)butane decompose into butoxyethanol and butanal, requiring mitigation strategies such as stabilizer additives .

Q. How can computational modeling predict the reactivity of 3-(1-ethoxyethoxy)-1-butyne in click chemistry applications?

Density functional theory (DFT) calculations can simulate transition states for copper-catalyzed azide-alkyne cycloaddition (CuAAC). Comparing activation energies of 3-(1-ethoxyethoxy)-1-butyne with other terminal alkynes (e.g., 1-butyne vs. 2-butyne) reveals steric and electronic effects of the substituent . Experimental validation via kinetic studies (e.g., reaction rate measurements under varying temperatures) would complement computational insights .

Methodological Considerations

Q. What analytical techniques are optimal for quantifying trace impurities in 3-(1-ethoxyethoxy)-1-butyne?

High-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) paired with flame ionization detection (FID) are recommended. For example, purity assessments of 1-(1-butoxyethoxy)butane (a related compound) require thresholds ≥98% for research-grade material, with impurities like residual solvents or unreacted intermediates flagged .

Q. How should researchers address data gaps in toxicity profiles for 3-(1-ethoxyethoxy)-1-butyne?

Acute toxicity data (e.g., LD50) are often extrapolated from structurally similar compounds. For instance, 1-(1-butoxyethoxy)butane is classified as Category 4 for acute toxicity, suggesting prudent handling (e.g., fume hoods, PPE) until compound-specific data are available . Chronic toxicity studies should follow OECD guidelines for repeated-dose testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.